2,6-Dimethylaniline-d6

Description

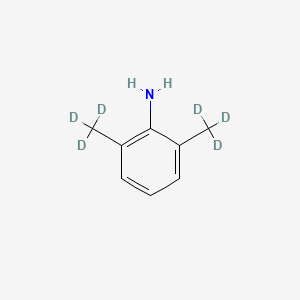

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661935 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-81-2 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylaniline-d6: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 2,6-Dimethylaniline-d6. This deuterated aniline is a crucial internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays for its non-deuterated counterpart, 2,6-Dimethylaniline. The inclusion of deuterium atoms provides a distinct mass difference, allowing for precise and accurate quantification in complex biological and environmental matrices.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 919785-81-2[2] |

| Molecular Formula | C₈H₅D₆N[2] |

| Molecular Weight | 127.22 g/mol [2] |

| Synonyms | 2,6-Bis(methyl-d3)aniline, 2,6-Di(methyl-d3)aniline[1] |

| Isotopic Purity | ≥98 atom % D |

Table 2: Physical Properties of 2,6-Dimethylaniline (Non-Deuterated Analogue)

| Property | Value |

| Physical Form | Liquid |

| Melting Point | 10-12 °C |

| Boiling Point | 214 °C at 739 mmHg |

| Density | 0.984 g/mL at 25 °C |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with an amino group and two deuterated methyl groups at positions 2 and 6. This arrangement is key to its chemical properties and its utility as an internal standard.

Caption: Chemical structure of this compound.

Table 3: Structural Identifiers of this compound

| Identifier | Value |

| SMILES | NC1=C(C([2H])([2H])[2H])C=CC=C1C([2H])([2H])[2H] |

| InChI | 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 |

| InChIKey | UFFBMTHBGFGIHF-WFGJKAKNSA-N |

Experimental Protocols

The primary application of this compound is as an internal standard in analytical testing. Below are representative methodologies for its synthesis and use in quantitative analysis.

Synthesis of Deuterated Anilines

The synthesis of deuterated anilines can be achieved through various methods, including hydrogen-deuterium exchange reactions. One common approach involves the use of a deuterium source, such as deuterated water (D₂O), under specific catalytic conditions.

A general procedure for the deuteration of anilines involves the following steps:

-

Reaction Setup: The aniline substrate is dissolved in a suitable solvent system, which may include D₂O.

-

Catalysis: A catalyst, often a transition metal complex, is introduced to facilitate the hydrogen-deuterium exchange.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere for a specified period to achieve high levels of deuterium incorporation.

-

Workup and Purification: Following the reaction, the product is isolated through extraction and purified using techniques such as column chromatography to yield the desired deuterated aniline.

Microwave-assisted methods have also been developed to promote the iodine-deuterium exchange on iodo-anilines using D₂O as the deuterium source, offering a rapid and efficient route to deuterated anilines.[3]

Quantitative Analysis using LC-MS/MS

This compound is an ideal internal standard for the quantification of 2,6-Dimethylaniline in biological samples, such as plasma or tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A typical analytical workflow is as follows:

-

Sample Preparation: A known amount of this compound is spiked into the biological sample as an internal standard. The sample then undergoes an extraction procedure, such as solid-phase extraction or protein precipitation, to isolate the analyte and internal standard from the matrix.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4] A suitable column, such as a C18 reversed-phase column, is used to separate the analyte and internal standard from other components in the sample.[5]

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both 2,6-Dimethylaniline and this compound are monitored.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve generated from standards of known concentrations to determine the concentration of 2,6-Dimethylaniline in the original sample.

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1] It is recommended to work in a well-ventilated area or under a fume hood.[1] Store the compound in a tightly sealed container in a cool, dry place.[1] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[1][6]

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. scbt.com [scbt.com]

- 3. rroij.com [rroij.com]

- 4. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2,6-Dimethylaniline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 2,6-Dimethylaniline-d6. This deuterated analog of 2,6-dimethylaniline is a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, particularly in pharmaceutical and metabolic research.[1] Its use allows for precise quantification of the unlabeled compound in complex biological matrices.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound are critical parameters for its use as an internal standard. The following tables summarize typical specifications.

Table 1: Isotopic Purity Specifications

| Parameter | Specification | Analytical Method(s) |

| Isotopic Purity (atom % D) | ≥ 98% | Mass Spectrometry, NMR Spectroscopy |

| Mass Shift | M+6 | Mass Spectrometry |

Table 2: Chemical Purity Specifications

| Parameter | Specification | Analytical Method(s) |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC), NMR Spectroscopy |

Synthetic Pathways

The synthesis of this compound can be approached through several routes. Two plausible pathways are outlined below: one involving the reduction of a deuterated nitrobenzene precursor and another via amination of a deuterated phenol.

Pathway 1: Reduction of 2,6-Di(methyl-d3)nitrobenzene

This common approach involves the synthesis of the deuterated nitro-aromatic precursor followed by reduction of the nitro group to an amine.

Pathway 2: Amination of 2,6-Di(methyl-d3)phenol

An alternative route involves the direct amination of a deuterated phenolic precursor.

Experimental Protocols

The following are representative experimental protocols adapted from known procedures for the synthesis of anilines and deuterated compounds.

Protocol 1: Synthesis of this compound via Reduction of 2,6-Di(methyl-d3)nitrobenzene

This protocol is based on the reduction of a nitroaromatic compound.[2]

Materials:

-

2,6-Di(methyl-d3)nitrobenzene

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Round-bottom flask

-

Hydrogenation apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2,6-Di(methyl-d3)nitrobenzene in methanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by flash chromatography or distillation.

Protocol 2: Isotopic Purity Determination by Mass Spectrometry

This protocol outlines the general procedure for assessing isotopic purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

-

GC Column: A non-polar column, such as a DB-5ms or equivalent.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume of the sample into the GC-MS system.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Analyze the molecular ion region of the mass spectrum. The molecular weight of unlabeled 2,6-dimethylaniline is 121.18 g/mol . The fully deuterated this compound will have a molecular weight of approximately 127.22 g/mol .

-

Calculate the isotopic purity by comparing the intensities of the molecular ion peaks of the different isotopologues (d0 to d6). The atom % D is calculated based on the relative abundances of these peaks.

Protocol 3: Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the position and extent of deuteration.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent of known purity (e.g., Chloroform-d, DMSO-d6).

Procedure for ¹H NMR:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

In a highly deuterated sample, the proton signal corresponding to the methyl groups (around 2.1-2.2 ppm in the unlabeled compound) should be significantly reduced or absent.

-

Any residual proton signals in this region can be integrated against a known internal standard to quantify the amount of non-deuterated or partially deuterated species.

Procedure for ²H NMR:

-

Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).

-

Acquire the ²H (Deuterium) NMR spectrum.

-

A strong signal in the region corresponding to the methyl groups will confirm the presence and location of the deuterium atoms.

Analytical Workflow for Isotopic Purity

The determination of isotopic purity is a critical step in the quality control of this compound. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive analysis.

References

In-Depth Technical Guide to 2,6-Dimethylaniline-d6: A Material Safety and Application Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental applications, and handling protocols for 2,6-Dimethylaniline-d6 (2,6-Bis(methyl-d3)aniline). This deuterated isotopologue of 2,6-dimethylaniline is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard for quantitative analysis. This document consolidates critical safety information and detailed experimental methodologies to ensure its safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a stable, isotopically labeled compound. While specific experimental data for the deuterated form is limited, the following table summarizes available information and includes data from its non-deuterated analogue, 2,6-Dimethylaniline, for reference. It is important to note that the physical and chemical properties of the deuterated and non-deuterated forms are expected to be very similar.

| Property | Value | Source |

| Chemical Name | 2,6-Bis(methyl-d3)aniline | Cleanchem Laboratories[1] |

| Synonyms | This compound, 2,6-Di(methyl-d3)aniline | Chemsrc[2], Santa Cruz Biotechnology[3] |

| CAS Number | 919785-81-2 | Cleanchem Laboratories[1] |

| Molecular Formula | C₈H₅D₆N | Chemsrc[2] |

| Molecular Weight | 127.22 g/mol | Sigma-Aldrich[4] |

| Physical State | Liquid | Sigma-Aldrich[4] |

| Appearance | Pale yellow to orange liquid | Santa Cruz Biotechnology[5] |

| Boiling Point | 214 °C (for non-deuterated) | Sigma-Aldrich[6] |

| Melting Point | 10-12 °C (for non-deuterated) | Sigma-Aldrich[6] |

| Density | 0.984 g/cm³ at 25 °C (for non-deuterated) | Sigma-Aldrich[6] |

| Solubility | Sparingly soluble in water. Soluble in alcohol. | Santa Cruz Biotechnology[5] |

| LogP | 2.46680 | Chemsrc[2] |

Section 2: Hazard Identification and Safety Precautions

The hazard profile of this compound is considered to be analogous to its non-deuterated form. It is classified as harmful and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

| Hazard Class | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 - Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Category 2 - Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 - Causes serious eye irritation. |

| Carcinogenicity | Category 2 - Suspected of causing cancer. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation. |

| Aquatic Hazard (Chronic) | Category 2 - Toxic to aquatic life with long lasting effects. |

Data derived from the safety data sheet for the non-deuterated 2,6-Dimethylaniline.

Precautionary Measures

A logical workflow for handling hazardous materials like this compound is crucial for laboratory safety.

Caption: Safe Handling Workflow for this compound.

Section 3: Toxicological Information

Detailed toxicological data for this compound is largely unavailable. The information provided below is for the non-deuterated analogue and should be considered relevant for the deuterated form.

| Toxicity Metric | Value | Species |

| LD50 (Oral) | 707 mg/kg | Rat |

| Carcinogenicity | Classified by IARC as Group 2B: Possibly carcinogenic to humans. | N/A |

Data for non-deuterated 2,6-Dimethylaniline.

Section 4: Experimental Protocols

This compound is primarily used as an internal standard in analytical chemistry for the quantification of 2,6-dimethylaniline and its metabolites, such as in the analysis of lidocaine metabolism. It is also a precursor in the synthesis of deuterated lidocaine.

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of 2,6-dimethylaniline in a biological matrix.

Caption: Workflow for LC-MS/MS analysis using an internal standard.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution to the desired concentrations.

-

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise volume of the this compound internal standard working solution.

-

-

Extraction:

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the matrix.

-

-

Analysis:

-

Analyze the extracted sample by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Monitor the specific mass transitions for both 2,6-dimethylaniline and this compound.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Synthesis of Deuterated Lidocaine

This compound can be used as a starting material for the synthesis of deuterated lidocaine, which can serve as an internal standard for lidocaine quantification. The following is a representative two-step synthesis.

Caption: Synthetic pathway for deuterated lidocaine.

Methodology:

Step 1: Synthesis of N-(2,6-Dimethylphenyl-d6)chloroacetamide

-

In a flask, dissolve this compound in glacial acetic acid.

-

Slowly add chloroacetyl chloride to the solution while stirring.

-

Add a solution of sodium acetate to precipitate the intermediate product.

-

Filter, wash with cold water, and dry the resulting N-(2,6-Dimethylphenyl-d6)chloroacetamide.

Step 2: Synthesis of Deuterated Lidocaine

-

Reflux the N-(2,6-Dimethylphenyl-d6)chloroacetamide with an excess of diethylamine in a suitable solvent such as toluene.

-

After the reaction is complete, cool the mixture and filter to remove diethylamine hydrochloride.

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain deuterated lidocaine.

Section 5: First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Section 6: Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]

Section 7: Disposal Considerations

Dispose of this material and its container as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[8]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) and a comprehensive risk assessment before use. Always consult the most up-to-date SDS from the supplier and adhere to all institutional safety protocols.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]

- 6. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. is.muni.cz [is.muni.cz]

Navigating the Stability of 2,6-Dimethylaniline-d6 Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling solutions of 2,6-Dimethylaniline-d6, a deuterated internal standard vital for the accuracy of quantitative analytical methods. Ensuring the stability of this compound is paramount for the integrity of experimental data in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Principles of Storage and Handling

The stability of this compound solutions is influenced by several factors, including temperature, solvent, light, and exposure to air. Adherence to proper storage and handling protocols is crucial to prevent degradation and maintain the isotopic and chemical purity of the standard.

Recommended Storage Conditions

To ensure the long-term stability of this compound solutions, it is recommended to store them in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. The choice of storage temperature is critical.

Table 1: Recommended Storage Temperatures for this compound Solutions

| Storage Duration | Recommended Temperature | Notes |

| Short-term (days to weeks) | 2-8°C (Refrigerator) | Suitable for working solutions that are used frequently. |

| Long-term (months to years) | -20°C or lower (Freezer) | Ideal for stock solutions to minimize degradation over extended periods. |

Solvent Selection

The choice of solvent is another important factor in maintaining the stability of this compound. Aprotic solvents are generally preferred to minimize the risk of hydrogen-deuterium exchange.

Table 2: Recommended Solvents for this compound Solutions

| Solvent | Type | Suitability |

| Acetonitrile | Aprotic | Excellent choice for long-term stability. |

| Methanol | Protic | Commonly used, but may pose a slight risk of hydrogen-deuterium exchange over very long-term storage. |

| Dichloromethane | Aprotic | Suitable for specific applications, but its volatility requires careful handling. |

Potential Degradation Pathways

While this compound is a relatively stable molecule, it can be susceptible to degradation under certain conditions, primarily through oxidation. Exposure to air and light can accelerate these processes. The degradation products of the deuterated compound are expected to be analogous to those of its non-deuterated counterpart, 2,6-dimethylaniline.

Table 3: Potential Degradation Products of 2,6-Dimethylaniline

| Degradation Product | Chemical Formula | Formation Pathway |

| 2,6-Dimethylphenol | C₈H₁₀O | Oxidation |

| 2,6-Dimethylnitrobenzene | C₈H₉NO₂ | Oxidation |

| 2,6-Dimethylbenzoquinone | C₈H₈O₂ | Oxidation |

It is important to note that the presence of these impurities can compromise the accuracy of analytical measurements.

Quantitative Stability Data (Illustrative)

Table 4: Illustrative Long-Term Stability of this compound in Methanol at -20°C

| Time (Months) | Purity (%) | Observations |

| 0 | 99.8 | Initial purity |

| 3 | 99.7 | No significant degradation observed |

| 6 | 99.5 | Minor decrease in purity |

| 12 | 99.2 | Slight degradation detected |

| 24 | 98.5 | Measurable degradation, recommend re-analysis |

Table 5: Illustrative Stability of this compound in Acetonitrile at 2-8°C

| Time (Weeks) | Purity (%) | Observations |

| 0 | 99.8 | Initial purity |

| 1 | 99.8 | Stable |

| 4 | 99.7 | No significant degradation observed |

| 12 | 99.6 | Stable under refrigerated conditions |

Disclaimer: The data presented in Tables 4 and 5 is for illustrative purposes only and is not based on a specific experimental study of this compound. Researchers should always perform their own stability assessments for critical applications.

Experimental Protocols for Stability Assessment

To ensure the reliability of this compound solutions, it is essential to perform stability studies. The following are detailed methodologies for key experiments.

Protocol for Long-Term Stability Study

Objective: To evaluate the stability of a this compound stock solution over an extended period.

Materials:

-

This compound standard

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Amber glass vials with PTFE-lined caps

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

HPLC or GC-MS system

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials, purge with an inert gas (e.g., argon), and seal tightly. Store the vials at the desired long-term storage temperature (e.g., -20°C).

-

Initial Analysis (Time 0): Immediately after preparation, analyze one of the aliquots to determine the initial purity and concentration. This will serve as the baseline.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, 24 months), remove an aliquot from storage, allow it to equilibrate to room temperature, and analyze it using the same analytical method as the initial analysis.

-

Data Analysis: Compare the purity and concentration at each time point to the initial values. A decrease of more than a predefined percentage (e.g., 5%) may indicate significant degradation.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and assess the stability-indicating nature of the analytical method.

Materials:

-

This compound solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp

-

Heating block or oven

-

pH meter

-

HPLC-UV/MS or GC-MS system

Procedure:

-

Acid Hydrolysis: Treat the this compound solution with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the solution with a strong base (e.g., 0.1 M NaOH) and heat. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified duration.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify any degradation products.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound solutions.

Logical Relationships in Storage Recommendations

Caption: Key factors for ensuring the stability of this compound solutions.

Principle of Isotope Dilution Mass Spectrometry Using 2,6-Dimethylaniline-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and application of Isotope Dilution Mass Spectrometry (IDMS) for the quantitative analysis of 2,6-Dimethylaniline, utilizing its stable isotope-labeled counterpart, 2,6-Dimethylaniline-d6, as an internal standard. This method is distinguished by its high accuracy and precision, making it a reference technique in analytical chemistry, particularly for applications in pharmaceutical development, toxicology, and environmental monitoring.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[1] The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard, often referred to as a "spike," to a sample containing the analyte of interest. This internal standard is chemically identical to the analyte but has a different isotopic composition, rendering it distinguishable by a mass spectrometer.

By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy. A key advantage of this method is its ability to correct for the loss of analyte during sample preparation and analysis. Once the isotopic standard is homogenized with the sample, any subsequent losses will affect both the native and labeled forms equally, thus preserving the critical isotope ratio. This makes IDMS less susceptible to variations in sample preparation, extraction efficiency, and instrument response that can affect other quantitative techniques.

The use of a stable isotope-labeled internal standard, such as this compound for the analysis of 2,6-Dimethylaniline, is the gold standard in quantitative mass spectrometry. The deuterated standard exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.

The Role of 2,6-Dimethylaniline in Drug Development

2,6-Dimethylaniline is a significant chemical intermediate in the pharmaceutical industry. It serves as a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably local anesthetics like lidocaine, mepivacaine, and bupivacaine. Furthermore, it is a known metabolite of some of these drugs. Therefore, the accurate quantification of 2,6-Dimethylaniline in various biological matrices is crucial for pharmacokinetic and toxicological studies during drug development.

Experimental Workflow for IDMS Analysis of 2,6-Dimethylaniline

The following diagram illustrates a typical experimental workflow for the quantitative analysis of 2,6-Dimethylaniline using IDMS with this compound as the internal standard.

Detailed Experimental Protocol (Analogous Method)

Materials and Reagents

-

2,6-Dimethylaniline (analyte)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sodium hydroxide solution (1 M)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Sample Preparation

-

Sample Collection : Collect 1 mL of the aqueous sample (e.g., plasma, urine) in a glass vial.

-

Spiking with Internal Standard : Add a known amount of this compound working solution to each sample, quality control (QC), and calibration standard to achieve a final concentration of 50 ng/mL.

-

pH Adjustment : Adjust the pH of the sample to >11 using a 1 M sodium hydroxide solution.

-

Liquid-Liquid Extraction (LLE) :

-

Add 5 mL of dichloromethane to the sample.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (bottom) layer to a clean tube.

-

-

Drying : Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation : Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column : A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient Elution : A suitable gradient to separate 2,6-Dimethylaniline from matrix components.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for both 2,6-Dimethylaniline and this compound.

Data Presentation and Quantitative Analysis

The concentration of 2,6-Dimethylaniline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then calculated using the linear regression equation from the calibration curve.

Method Performance Characteristics (Illustrative Data)

The following tables summarize typical performance characteristics for the quantitative analysis of aromatic amines using IDMS, adapted from analogous methods.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 2,6-Dimethylaniline | 0.1 - 50 | y = 1.234x + 0.005 | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Spiked Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| Low | 0.3 | < 10 | 95 - 105 | < 15 | 90 - 110 |

| Medium | 5 | < 10 | 95 - 105 | < 15 | 90 - 110 |

| High | 40 | < 10 | 95 - 105 | < 15 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| 2,6-Dimethylaniline | 85 - 110 | 90 - 110 |

Table 4: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.025 |

| Lower Limit of Quantification (LLOQ) | 0.1 |

Note: The quantitative data presented in these tables are illustrative and based on typical performance characteristics for the analysis of aromatic amines by IDMS. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.

Logical Relationship of IDMS Components

The following diagram illustrates the logical relationship between the key components of the Isotope Dilution Mass Spectrometry technique.

Conclusion

Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard like this compound offers a highly accurate and precise method for the quantification of 2,6-Dimethylaniline. This technique effectively mitigates variations in sample preparation and matrix effects, making it an invaluable tool for researchers, scientists, and drug development professionals who require reliable and defensible quantitative data. The detailed workflow and performance characteristics provided in this guide serve as a robust foundation for the implementation of this powerful analytical method in a laboratory setting.

References

The Role of 2,6-Dimethylaniline-d6 in Advancing Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding world of analytical chemistry, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards has become a cornerstone for achieving reliable and reproducible results, particularly in complex matrices. Among these, 2,6-Dimethylaniline-d6, a deuterated analog of 2,6-dimethylaniline, has emerged as a critical tool for researchers. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in mass spectrometry-based methods for pharmaceutical, environmental, and toxicological analyses.

2,6-Dimethylaniline is a compound of significant interest due to its presence as a metabolite of various pharmaceuticals, such as the local anesthetic lidocaine, and as a degradation product of certain pesticides.[1] Its potential carcinogenicity necessitates sensitive and accurate methods for its quantification in diverse samples.[2][3] this compound serves as an ideal internal standard for these analyses, as its chemical and physical properties are nearly identical to the unlabeled analyte, while its increased mass allows for clear differentiation in mass spectrometric detection.[4] This guide will delve into the practical applications, experimental protocols, and data supporting the use of this invaluable analytical tool.

Core Applications in Analytical Chemistry

The primary application of this compound is as a stable isotope-labeled internal standard in isotope dilution mass spectrometry (IDMS).[4] This technique is widely employed for the quantitative analysis of 2,6-dimethylaniline and related compounds in a variety of matrices, including biological fluids (urine, plasma), environmental samples (water, soil), and consumer products.[4][5][6]

Key Application Areas:

-

Pharmaceutical Analysis: Crucial for pharmacokinetic studies of drugs that metabolize to 2,6-dimethylaniline, such as lidocaine.[1][7][8] It allows for the accurate determination of metabolite concentrations in biological samples.

-

Environmental Monitoring: Used to quantify trace levels of 2,6-dimethylaniline in environmental samples like groundwater, helping to assess contamination from industrial sources or pesticide degradation.[6][9][10]

-

Toxicological and Food Safety Studies: Enables the precise measurement of 2,6-dimethylaniline in food products and biological tissues to assess exposure and potential health risks.[2][3]

-

Industrial Hygiene: Can be used to monitor workplace exposure to 2,6-dimethylaniline.

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the accuracy and precision of analytical methods. The following tables summarize key quantitative data related to its properties and performance in analytical assays.

Table 1: Specifications of this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥98 atom % D | Sigma-Aldrich |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich |

| Molecular Formula | C₈H₅D₆N | Santa Cruz Biotechnology |

| Molecular Weight | 127.22 | Santa Cruz Biotechnology |

Table 2: Performance Data from Analytical Methods Using Deuterated 2,6-Dimethylaniline Standards

| Analytical Method | Matrix | Analyte | Deuterated Standard | Method Detection Limit (MDL) / Lower Limit of Quantitation (LLOQ) | Relative Standard Deviation (RSD) / Precision | Recovery |

| GC-MS | Milk | 2,6-Dimethylaniline | 2,6-DMA-d9 | 0.20 ppb (MDL) | 3.6% at 5 ppb | Not Reported |

| LC-MS/MS | Minipig Plasma | 2,6-Dimethylaniline | Not specified, but used for lidocaine metabolite analysis | 200 pg/mL (LLOQ) | Not Reported | Not Reported |

| GC/MS | Urine | Metalaxyl and 2,6-dimethylaniline metabolites | Not specified, but used for method development | 0.025 µg/g | Not Reported | Not Reported |

| LC-MS/MS | Human Urine | Primary Aromatic Amines | 2,6-DMA-d6 | 0.1 ng/mL (LLOQ) | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods using this compound. Below are representative protocols for sample preparation and analysis by GC-MS and LC-MS/MS, synthesized from various research applications.

Protocol 1: Quantification of 2,6-Dimethylaniline in Water by GC-MS

This protocol is a general workflow for the analysis of aniline derivatives in an environmental water sample.

1. Sample Preparation: Liquid-Liquid Extraction a. Collect 200 mL of the water sample. b. Spike the sample with a known amount of 2,6-Dimethylaniline-d11 internal standard solution (e.g., to a final concentration of 10 µg/L).[9] c. Adjust the pH of the sample to >11 with a suitable base (e.g., 1 M NaOH).[4] d. Perform three successive extractions with 10 mL of toluene.[6] e. Combine the organic extracts and concentrate to 1 mL using a rotary evaporator.[6]

2. GC-MS Analysis

- Gas Chromatograph (GC): Agilent 6890 or equivalent.[6]

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 1 min.

- Ramp: 10 °C/min to 280 °C, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Mass Spectrometer (MS): Agilent 5973N or equivalent, operated in Electron Ionization (EI) mode.[6]

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- 2,6-Dimethylaniline: m/z 121 (quantifier), 106 (qualifier).

- This compound: m/z 127 (quantifier), 111 (qualifier).

Protocol 2: Quantification of Primary Aromatic Amines in Human Urine by LC-MS/MS

This protocol outlines a method for the simultaneous analysis of multiple aromatic amines, including 2,6-dimethylaniline, in a biological matrix.[11]

1. Sample Preparation: Hydrolysis and Extraction a. Take a 2 mL urine sample.[11] b. Add a known amount of this compound internal standard. c. Add 10 M NaOH and hydrolyze at 95 °C for 15 hours to release conjugated amines.[11] d. Cool the sample and extract the analytes with methyl-tert-butyl ether (MTBE).[11] e. Evaporate the organic layer to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the initial mobile phase.[11]

2. LC-MS/MS Analysis

- Liquid Chromatograph (LC): Agilent 1290 Infinity II or equivalent.[12]

- Column: Ultra biphenyl (100 mm x 2.1 mm, 5 µm).[11]

- Mobile Phase A: 10 mM Ammonium Acetate in water (pH 3.6).[13]

- Mobile Phase B: Acetonitrile.[13]

- Gradient:

- 0.5 min: 10% B

- 22 min: 60% B

- 28 min: 98% B

- 30 min: 98% B

- 30.1 min: 10% B[13]

- Flow Rate: 0.20 mL/min.[13]

- Column Temperature: 40 °C.[13]

- Mass Spectrometer (MS): Agilent 6470A Triple Quadrupole or equivalent, with an electrospray ionization (ESI) source in positive ion mode.[12]

- Ion Spray Voltage: 4500 V.[6]

- Desolvation Temperature: 450 °C.[6]

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- 2,6-Dimethylaniline: Precursor Ion: 122.1 -> Product Ions: 107.1 (quantifier), 77.1 (qualifier).

- This compound: Precursor Ion: 128.1 -> Product Ions: 111.2 (quantifier), 9 (qualifier).[11]

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the analytical methods described.

Caption: Workflow for GC-MS analysis of 2,6-dimethylaniline in water.

Caption: Workflow for LC-MS/MS analysis of aromatic amines in urine.

Conclusion

This compound is an indispensable tool in modern analytical chemistry, enabling the accurate and precise quantification of its non-labeled counterpart in a wide range of applications. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates matrix effects and procedural errors, leading to highly reliable data. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement robust analytical methods for the monitoring of 2,6-dimethylaniline in pharmaceutical, environmental, and toxicological contexts. The continued application of stable isotope-labeled standards like this compound will undoubtedly contribute to advancements in analytical science and enhance our understanding of the fate and impact of chemical compounds.

References

- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. d-nb.info [d-nb.info]

- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Mass Spectrum of 2,6-Dimethylaniline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of 2,6-Dimethylaniline-d6, a deuterated analog of 2,6-Dimethylaniline. This isotopically labeled compound is a critical internal standard for the quantitative analysis of 2,6-Dimethylaniline in various matrices, particularly in metabolism, pharmacokinetic, and toxicology studies.[1] Understanding its mass spectrometric behavior is paramount for developing robust analytical methods.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated counterpart and the principles of mass spectrometry for isotopically labeled compounds. The introduction of six deuterium atoms on the two methyl groups results in a predictable mass shift of +6 atomic mass units (amu) for the molecular ion and any fragments retaining these deuterated methyl groups.

Table 1: Predicted Mass Spectral Data for this compound (Electron Ionization)

| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion |

| 127 | 100 | [M]⁺• (Molecular Ion) |

| 126 | 20 | [M-H]⁺ |

| 110 | 80 | [M-CD₃]⁺ |

| 109 | 15 | [M-H-CD₃]⁺ |

| 82 | 10 | [C₆H₅D]⁺• |

| 77 | 5 | [C₆H₅]⁺ |

Note: Relative abundances are estimates and can vary depending on the experimental conditions.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion at m/z 127.

Proposed Fragmentation Pathway

The primary fragmentation pathways for this compound are visualized in the following diagram. The key fragmentation steps involve the loss of a deuterated methyl radical (•CD₃) and the subsequent loss of hydrogen or deuterium.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general experimental protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer (MS): A single quadrupole or ion trap mass spectrometer capable of electron ionization.

3.2. GC Conditions

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

3.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

3.4. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL.

-

Inject 1 µL of the working solution into the GC-MS system.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of this compound using GC-MS.

Caption: Logical workflow for the GC-MS analysis of this compound.

This comprehensive guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound as an internal standard and to interpret its mass spectrometric data. The provided experimental protocol serves as a starting point for method development and can be optimized based on specific instrumentation and analytical requirements.

References

An In-depth Technical Guide to Interpreting the NMR Spectrum of 2,6-Dimethylaniline-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dimethylaniline-d6. It is designed to assist researchers, scientists, and drug development professionals in understanding the spectral features of this deuterated compound, which is often used as an internal standard or a building block in the synthesis of complex molecules. This document outlines the expected ¹H and ¹³C NMR spectral data, details the experimental protocols for data acquisition, and provides visual aids to facilitate the interpretation of the molecular structure and analytical workflow.

Introduction to NMR Spectroscopy of Deuterated Compounds

Deuterium (²H or D) is a stable isotope of hydrogen with a nuclear spin of 1, unlike the spin of ½ for protium (¹H). This difference in nuclear spin quantum number leads to significant changes in the NMR spectrum upon isotopic substitution. In ¹H NMR, the substitution of a proton with a deuteron results in the disappearance of the corresponding signal from the spectrum. In ¹³C NMR, the carbon attached to a deuterium atom exhibits a characteristic multiplet signal due to C-D coupling and a slightly shifted chemical shift compared to its C-H counterpart. These principles are fundamental to the interpretation of the NMR spectrum of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is extrapolated from the known spectral data of its non-deuterated analog, 2,6-Dimethylaniline, and the established effects of deuterium substitution.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 | t, J = 7.6 Hz | 1H | H-4 (para) |

| 6.70 | d, J = 7.6 Hz | 2H | H-3, H-5 (meta) |

| 3.65 | br s | 2H | -NH₂ |

Note: The signals corresponding to the methyl protons are absent due to deuteration.

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Multiplicity (in ¹³C DEPT) | Assignment |

| 144.9 | C | C-1 (ipso) |

| 128.7 | CH | C-3, C-5 (meta) |

| 122.1 | C | C-2, C-6 (ipso) |

| 120.3 | CH | C-4 (para) |

| 17.9 (septet, J ≈ 20 Hz) | CD₃ | -CD₃ |

Note: The chemical shift of the deuterated methyl carbons will be similar to the non-deuterated analog, but the signal will appear as a septet in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (I=1), and will be absent in a standard ¹³C DEPT-135 experiment.

Experimental Protocols

This section details the methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be briefly sonicated.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed at the bottom of the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans (ns): 16

-

Dummy Scans (ds): 4

-

Acquisition Time (aq): 4.096 s

-

Relaxation Delay (d1): 1.0 s

-

Spectral Width (sw): 20 ppm

-

Transmitter Frequency Offset (o1p): Centered on the aromatic region (~5 ppm)

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans (ns): 1024

-

Dummy Scans (ds): 4

-

Acquisition Time (aq): 1.36 s

-

Relaxation Delay (d1): 2.0 s

-

Spectral Width (sw): 240 ppm

-

Transmitter Frequency Offset (o1p): Centered on the expected spectral range (~80 ppm)

-

Temperature: 298 K

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

-

Structural Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and integration values, as detailed in the data tables above.

Visualizing Molecular Structure and Spectral Interpretation

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the logical workflow for its NMR spectral interpretation.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral interpretation.

This guide provides a foundational understanding for the interpretation of the NMR spectrum of this compound. For more complex analyses, such as two-dimensional NMR experiments (COSY, HSQC, HMBC), further specialized protocols and interpretation would be required.

Methodological & Application

Application Note and Protocol: Quantification of Lidocaine and Its Metabolites Using 2,6-Dimethylaniline-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Monitoring its metabolism is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The primary metabolic pathways of lidocaine involve N-dealkylation to monoethylglycinexylidide (MEGX) and glycinexylidide (GX), followed by hydrolysis to 2,6-dimethylaniline (2,6-xylidine). Accurate and robust analytical methods are essential for the simultaneous quantification of lidocaine and its major metabolites in biological matrices.

This application note provides a detailed protocol for the simultaneous determination of lidocaine, MEGX, GX, and 2,6-dimethylaniline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 2,6-Dimethylaniline-d6 as an internal standard (IS) for the quantification of 2,6-dimethylaniline, and lidocaine-d10 as the internal standard for lidocaine, MEGX, and GX, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standards:

-

Lidocaine hydrochloride

-

Monoethylglycinexylidide (MEGX)

-

Glycinexylidide (GX)

-

2,6-Dimethylaniline

-

This compound (Internal Standard)

-

Lidocaine-d10 (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (drug-free)

-

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation.[1]

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of lidocaine, MEGX, GX, 2,6-dimethylaniline, this compound, and lidocaine-d10 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a combined internal standard working solution containing this compound and lidocaine-d10 at an appropriate concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.[2]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water[3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Flow Rate | 0.3 mL/min |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 4.0 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Analytes and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lidocaine | 235.2 | 86.1 | 20 |

| MEGX | 207.2 | 58.1 | 25 |

| GX | 179.1 | 122.1 | 20 |

| 2,6-Dimethylaniline | 122.1 | 107.1 | 15 |

| Lidocaine-d10 | 245.2 | 96.1 | 20 |

| This compound | 128.1 | 110.1 | 15 |

Note: Collision energies may require optimization depending on the instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 3: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | r² |

| Lidocaine | 1 - 1000 | > 0.99 |

| MEGX | 1 - 500 | > 0.99 |

| GX | 1 - 500 | > 0.99 |

| 2,6-Dimethylaniline | 0.5 - 100 | > 0.99 |

Table 4: Method Validation Parameters

| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Lidocaine | 1 | 85 - 115 | < 15 |

| MEGX | 1 | 85 - 115 | < 15 |

| GX | 1 | 85 - 115 | < 15 |

| 2,6-Dimethylaniline | 0.5 | 80 - 120 | < 20 |

Visualizations

References

Application Note: Quantification of 2,6-Dimethylaniline using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethylaniline (2,6-DMA), also known as 2,6-xylidine, is a chemical intermediate used in the manufacturing of various products, including some local anesthetics like lidocaine, dyes, and pesticides.[1][2][3] Due to its potential toxicity and classification as a possible human carcinogen, sensitive and selective methods for its quantification in various biological and environmental matrices are crucial.[2][3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 2,6-dimethylaniline. The use of a stable isotope-labeled internal standard, 2,6-dimethylaniline-d6, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[4] This method is suitable for the analysis of 2,6-dimethylaniline in complex matrices such as plasma and urine.

Experimental Protocols

Materials and Reagents

-

Standards: 2,6-Dimethylaniline (analytical standard, >99% purity) and this compound (isotopic purity ≥98 atom % D).[5]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: Formic acid (LC-MS grade).

-

Sample Matrix: Human plasma (K2 EDTA) or urine.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of 2,6-dimethylaniline and this compound in separate 10 mL volumetric flasks using methanol.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Dilute the stock solutions by transferring 100 µL into separate 10 mL volumetric flasks and diluting to volume with methanol.

-

-

Working Standard Solutions (0.1 to 100 ng/mL):

-

Prepare a series of calibration standards by serially diluting the 2,6-dimethylaniline intermediate standard solution with a 50:50 (v/v) mixture of methanol and water.

-

-

Internal Standard Working Solution (10 ng/mL):

-

Dilute the this compound intermediate standard solution with a 50:50 (v/v) mixture of methanol and water.

-

Sample Preparation (Protein Precipitation for Plasma)

Protein precipitation is a straightforward method for sample cleanup in plasma-based LC-MS/MS assays.[6]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 10 ng/mL this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Dilute-and-Shoot for Urine)

For urine samples, a simple dilution is often sufficient.

-

Pipette 50 µL of urine sample into a microcentrifuge tube.

-

Add 20 µL of the 10 ng/mL this compound internal standard working solution.

-

Add 430 µL of the initial mobile phase.

-

Vortex for 15 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is a common choice.[1]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The total run time is typically around 10-12 minutes.[7]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification.

Data Presentation

The performance of the LC-MS/MS method for the quantification of 2,6-dimethylaniline is summarized in the tables below.

Mass Spectrometric Parameters (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 2,6-Dimethylaniline | 122.1 | 105.1 (Quantifier) | 100 |

| 122.1 | 77.1 (Qualifier) | 100 | |

| This compound | 128.1 | 111.2 | 100 |

Data synthesized from multiple sources indicating common fragmentation patterns.[4][7][8]

Method Validation and Quantitative Performance

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal, compensated by the internal standard |

Quantitative performance data is a representative summary based on typical LC-MS/MS method validation results found in the literature for similar analytes.[4][7]

Experimental Workflow Visualization

Caption: Experimental workflow for the LC-MS/MS quantification of 2,6-dimethylaniline.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of 2,6-dimethylaniline in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The sample preparation protocol is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high throughput and robust performance. This method is well-suited for applications in clinical research, toxicology studies, and pharmaceutical development where the monitoring of 2,6-dimethylaniline is required.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. sciex.com [sciex.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of 2,6-Dimethylaniline in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

2,6-Dimethylaniline (2,6-DMA), a primary metabolite of the local anesthetic lidocaine, is a compound of interest in toxicological and pharmacokinetic studies due to its potential carcinogenicity.[1][2][3][4] Accurate and sensitive quantification of 2,6-DMA in human plasma is crucial for monitoring patient exposure and understanding the metabolism of its parent drug. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 2,6-DMA in human plasma. The use of a stable isotope-labeled internal standard, 2,6-Dimethylaniline-d6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Method Overview

The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for separation, and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been validated according to established bioanalytical method validation guidelines.[5][6]

Experimental Protocols

1. Materials and Reagents

-

2,6-Dimethylaniline (purity ≥99%)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,6-DMA and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2,6-DMA stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels.

3. Sample Preparation Protocol

-

Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-3.5 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

2,6-DMA: Precursor Ion > Product Ion (e.g., m/z 122.1 > 107.1)

-

2,6-DMA-d6: Precursor Ion > Product Ion (e.g., m/z 128.1 > 113.1)

-

-

Key Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

Method Validation and Results

The method was validated for linearity, accuracy, precision, selectivity, and stability.

Selectivity: No significant interfering peaks were observed at the retention times of 2,6-DMA and the internal standard in blank plasma samples from six different sources.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated at four QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 0.5 | 8.2 | 4.5 | 9.8 | 5.3 |

| Low QC | 1.5 | 6.5 | -2.1 | 7.9 | -1.5 |

| Mid QC | 50 | 4.1 | 1.3 | 5.2 | 2.0 |

| High QC | 150 | 3.5 | -0.8 | 4.8 | -1.2 |

Table 1: Summary of Intra-day and Inter-day Precision and Accuracy.

Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at low and high QC concentrations.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 92.5 | 98.2 |

| High QC | 150 | 95.1 | 101.5 |

Table 2: Extraction Recovery and Matrix Effect Data.

Stability: 2,6-DMA was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (30 days).

Visualizations

Caption: Workflow for 2,6-DMA quantification.

Caption: Simplified metabolic pathway of Lidocaine.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of 2,6-dimethylaniline in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and toxicological research settings. The use of a deuterated internal standard ensures the accuracy and robustness of the results.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. cdn.who.int [cdn.who.int]

- 6. ema.europa.eu [ema.europa.eu]

Application Note: Analysis of 2,6-Dimethylaniline in Urine by Isotope Dilution GC-MS

Audience: Researchers, scientists, and drug development professionals.